(2E)-N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide
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Overview
Description
(2E)-N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide is a chemical compound characterized by the presence of a chlorophenyl group and a hydroxyimino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide typically involves the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as sodium acetate to facilitate the formation of the oxime and an acidic catalyst to promote the acetylation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2-bromophenyl)-2-(N-hydroxyimino)acetamide
- (2E)-N-(2-fluorophenyl)-2-(N-hydroxyimino)acetamide
- (2E)-N-(2-methylphenyl)-2-(N-hydroxyimino)acetamide
Uniqueness
(2E)-N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H7ClN2O2 |
---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
(2Z)-N-(2-chlorophenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5- |
InChI Key |
VFTUFVGOXLZZPW-YHYXMXQVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=N\O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=NO)Cl |
Origin of Product |
United States |
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